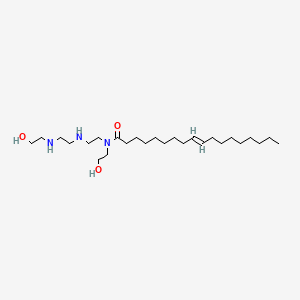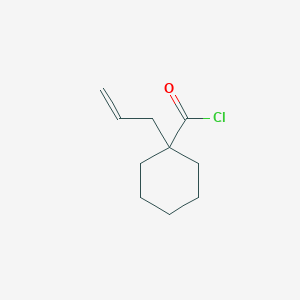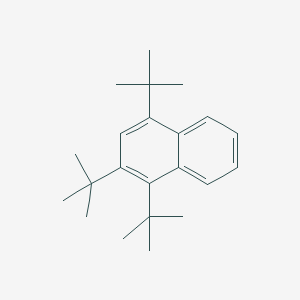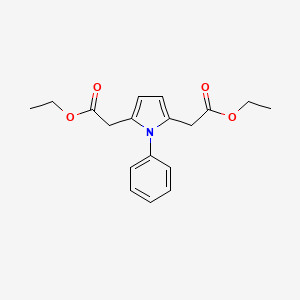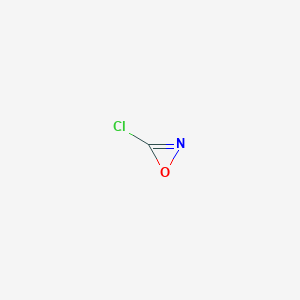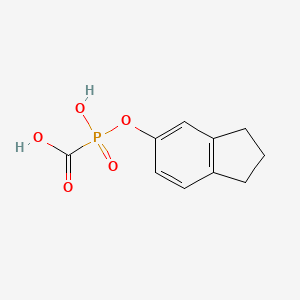
5-Indenylphosphonoformic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Indenylphosphonoformic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indenyl group attached to a phosphonoformic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Indenylphosphonoformic acid typically involves the reaction of indene with phosphonoformic acid under specific conditions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Indenylphosphonoformic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the phosphonoformic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
5-Indenylphosphonoformic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Indenylphosphonoformic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerases by binding to the pyrophosphate binding site, thereby preventing the replication of viral DNA . This selective inhibition is crucial for its effectiveness against viruses like cytomegalovirus and herpes simplex virus.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonoformic acid: Shares the phosphonoformic acid moiety but lacks the indenyl group.
Indenyl complexes: Compounds containing the indenyl ligand, such as transition metal indenyl complexes.
Uniqueness
5-Indenylphosphonoformic acid is unique due to the combination of the indenyl group and the phosphonoformic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
74270-28-3 |
|---|---|
Fórmula molecular |
C10H11O5P |
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
[2,3-dihydro-1H-inden-5-yloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C10H11O5P/c11-10(12)16(13,14)15-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)(H,13,14) |
Clave InChI |
FCEYNDZHHCDFGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)OP(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




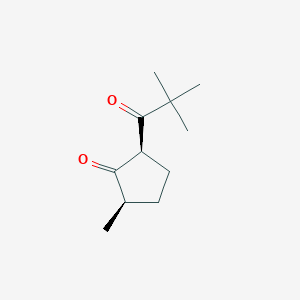
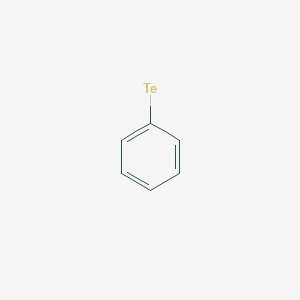

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
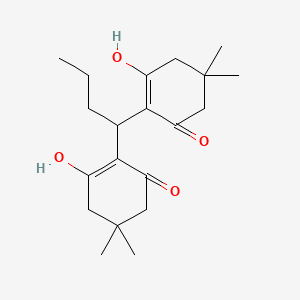
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
